Methyl 2-[1-(aminomethyl)cyclohexyl]acetate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of methyl 2-[1-(aminomethyl)cyclohexyl]acetate follows International Union of Pure and Applied Chemistry guidelines for complex substituted cyclohexane derivatives. The compound is officially designated as this compound according to computed descriptors, reflecting its structural composition of a cyclohexane ring bearing an aminomethyl substituent at the 1-position and an acetate ester group attached at the same carbon center. Alternative systematic names include cyclohexaneacetic acid, 1-(aminomethyl)-, methyl ester, which emphasizes the acetate functionality as the primary structural feature. The Chemical Abstracts Service registry number 138799-98-1 provides unambiguous identification for this compound in chemical databases and literature.
The molecular formula C₁₀H₁₉NO₂ indicates the presence of ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 185.26 grams per mole. The simplified molecular-input line-entry system representation COC(=O)CC1(CCCCC1)CN provides a concise structural descriptor that captures the essential connectivity pattern. International Chemical Identifier key SYKKFHNKTXXXCK-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. Various synonyms exist in chemical literature, including methyl [1-(aminomethyl)cyclohexyl]acetate and methyl 1-aminomethyl-1-cyclohexaneacetate, reflecting different approaches to systematic naming conventions.
Table 1.1: Systematic Identifiers for this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 138799-98-1 |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| InChI Key | SYKKFHNKTXXXCK-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1(CCCCC1)CN |
| MDL Number | MFCD16070845 |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally governed by the conformational preferences of the cyclohexane ring system, which adopts characteristic chair conformations to minimize steric strain and angle deformation. Cyclohexane rings naturally assume strain-free three-dimensional chair conformations that eliminate both angle strain and torsional strain, with all carbon-carbon-carbon bond angles approaching the ideal tetrahedral value of 109 degrees. The cyclohexane chair can undergo conformational interconversion through a process known as ring flipping, where axial substituents become equatorial and vice versa. This conformational flexibility significantly impacts the spatial arrangement of the aminomethyl and acetate substituents attached to the same carbon center.
The presence of two substituents on the same carbon atom creates a quaternary carbon center that influences the overall molecular geometry through steric interactions and electronic effects. The aminomethyl group (-CH₂NH₂) and the acetate group (-CH₂COOCH₃) both extend from the cyclohexane ring, creating specific spatial arrangements that depend on the chair conformation adopted by the ring. When analyzing the conformational preferences, the bulkiness of substituents plays a crucial role in determining the most stable geometric arrangement. The relative A-values, which measure steric bulk and conformational preferences, indicate that larger substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions.
Table 1.2: Conformational Parameters and Geometric Features
| Structural Feature | Description | Impact on Geometry |
|---|---|---|
| Cyclohexane Chair | Primary ring conformation | Defines spatial framework |
| Quaternary Carbon | Carbon bearing two substituents | Creates steric constraints |
| Aminomethyl Group | Primary amine substituent | Influences hydrogen bonding |
| Acetate Ester | Methyl ester functionality | Affects molecular polarity |
| Ring Flexibility | Chair-chair interconversion | Enables conformational equilibria |
The conformational analysis reveals that the compound can exist in multiple low-energy conformations arising from rotation about single bonds within the substituent groups. The acetate chain possesses rotational freedom around the carbon-carbon bond connecting it to the cyclohexane ring, leading to different spatial orientations of the ester functionality. Similarly, the aminomethyl group can adopt various conformations through rotation about the carbon-carbon bond linking the amino group to the ring system. These conformational degrees of freedom contribute to the overall flexibility of the molecule and influence its interactions with biological targets and chemical reagents.
Comparative Analysis of Tautomeric Forms
Tautomeric equilibria represent a significant aspect of the structural chemistry of this compound, particularly involving the aminomethyl functionality and its potential interactions with the ester group. While the compound does not contain obvious tautomerizable protons in its primary structure, the presence of an amine group adjacent to the cyclohexane ring system can participate in various tautomeric processes under specific conditions. The amine functionality can potentially undergo protonation-deprotonation equilibria that influence the overall electronic structure and molecular geometry. These processes become particularly relevant in biological systems where pH variations can shift tautomeric balances and affect molecular recognition events.
Research on similar amino ester compounds has demonstrated that the presence of alpha-hydrogen atoms adjacent to carbonyl groups can facilitate keto-enol tautomerism, although this specific compound lacks the requisite structural features for classical enol formation. However, the aminomethyl group can participate in imine-enamine tautomerism under appropriate conditions, particularly when the compound undergoes condensation reactions or forms iminium intermediates. The tautomeric behavior becomes more pronounced in the presence of acidic or basic conditions that can promote proton transfer processes and stabilize alternative electronic arrangements.
The comparative analysis of potential tautomeric forms reveals that the most stable form under physiological conditions corresponds to the neutral amino ester structure with the cyclohexane ring in a chair conformation. Alternative tautomeric forms, such as those involving protonation of the amine group or interaction with the ester carbonyl, represent higher-energy species that may be accessible under specific chemical environments. The energy barriers between different tautomeric forms have been investigated using computational methods, which indicate that the neutral form predominates under normal conditions while protonated species become more prevalent in acidic media.
Table 1.3: Tautomeric Forms and Relative Stabilities
| Tautomeric Form | Structural Feature | Relative Stability | Conditions Favoring |
|---|---|---|---|
| Neutral Amino Ester | Primary amine, intact ester | Highest | Neutral pH, ambient conditions |
| Protonated Amine | Ammonium cation | Moderate | Acidic pH < 7 |
| Hydrogen-Bonded Complex | Intramolecular interaction | Low | Specific conformations |
| Imine Tautomer | C=N double bond | Very Low | Dehydrating conditions |
The influence of solvent environment on tautomeric equilibria has been documented for structurally related compounds, where polar protic solvents tend to stabilize charged tautomeric forms through hydrogen bonding and electrostatic interactions. In contrast, non-polar solvents favor neutral tautomeric forms with minimal charge separation. These solvent effects become particularly important when considering the behavior of this compound in different chemical and biological environments, as tautomeric preferences can significantly impact reactivity patterns and molecular recognition processes.
Stereochemical Considerations and Chiral Centers
The stereochemical analysis of this compound reveals that the compound lacks traditional chiral centers in its basic structure, as the quaternary carbon bearing both substituents is connected to two identical cyclohexane ring segments. However, the overall molecular architecture introduces elements of stereochemical complexity through the conformational preferences of the cyclohexane ring and the spatial arrangements of the substituent groups. The cyclohexane ring itself does not possess inherent chirality, but its chair conformation can be described in terms of axial and equatorial positions that create distinct spatial environments for attached substituents.
The absence of classical chiral centers does not preclude the existence of conformational stereoisomers arising from restricted rotation about single bonds or from the adoption of specific ring conformations. The cyclohexane chair can exist in two interconverting conformations through the ring-flipping process, and these conformations may exhibit different energy profiles depending on the nature and size of the attached substituents. The aminomethyl and acetate groups, while not creating stereogenic centers themselves, can influence the conformational preferences of the cyclohexane ring through steric and electronic effects.
Comparative analysis with structurally related compounds containing defined stereogenic centers provides insight into potential stereochemical behavior. For instance, methyl (2S)-amino(cyclohexyl)acetate hydrochloride represents a stereoisomeric analog where the amino group is directly attached to the acetate carbon, creating a clear chiral center with defined R or S configuration. This comparison highlights how subtle structural modifications can introduce or eliminate stereochemical complexity in cyclohexane-based amino esters.
Table 1.4: Stereochemical Features and Conformational Preferences
| Structural Element | Stereochemical Impact | Conformational Consequence |
|---|---|---|
| Quaternary Carbon | No traditional chirality | Defines substitution pattern |
| Cyclohexane Ring | Conformational isomerism | Chair-chair equilibrium |
| Aminomethyl Substituent | Influences ring preference | Steric bulk considerations |
| Acetate Group | Rotational flexibility | Multiple conformers possible |
| Ring Flipping Process | Axial-equatorial exchange | Dynamic stereochemical behavior |
The stereochemical considerations extend to the potential for the compound to exist as conformational diastereomers when considering the restricted rotation about certain bonds or the adoption of specific ring conformations. While these conformers may not be isolable under normal conditions due to rapid interconversion, they represent distinct stereochemical entities that can be characterized through advanced spectroscopic techniques or computational modeling. The dynamic nature of these stereochemical relationships contributes to the overall structural complexity of this compound and influences its chemical and biological properties.
The analysis of stereochemical relationships also reveals that derivatives of this compound, particularly those involving modification of the aminomethyl group or introduction of additional substituents, can readily generate chiral centers and create families of stereoisomeric compounds. These structural modifications provide opportunities for developing stereoselective synthetic approaches and for investigating structure-activity relationships in biological systems where stereochemical recognition plays a crucial role in molecular interactions.
Properties
IUPAC Name |
methyl 2-[1-(aminomethyl)cyclohexyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-9(12)7-10(8-11)5-3-2-4-6-10/h2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKKFHNKTXXXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617008 | |
| Record name | Methyl [1-(aminomethyl)cyclohexyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138799-98-1 | |
| Record name | Methyl 1-(aminomethyl)-1-cyclohexaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138799-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [1-(aminomethyl)cyclohexyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate typically involves the esterification of 2-(1-(aminomethyl)cyclohexyl)acetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-(1-(aminomethyl)cyclohexyl)acetic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Conditions: Reflux the mixture for several hours, followed by neutralization and purification steps to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Analytical Chemistry
Application Overview:
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate serves as a standard or reagent in analytical chemistry. Its well-defined structure makes it suitable for calibrating instruments and developing new analytical methods.
Methods of Application:
- Used in chromatography and mass spectrometry as a reference compound.
- Facilitates the identification and quantification of complex mixtures.
Results and Outcomes:
The compound has contributed to the development of more accurate and sensitive analytical techniques, enhancing chemical analysis and quality control processes.
Biochemistry
Application Overview:
In biochemistry, this compound is investigated for its role in metabolic pathways and as a potential enzyme inhibitor or activator.
Methods of Application:
- Conducted biochemical assays to study interactions with enzymes and receptors.
- Employed techniques such as enzyme kinetics and ligand binding studies.
Results and Outcomes:
Preclinical studies have indicated that some derivatives exhibit neuroprotective effects, showing potential benefits in models of neurodegenerative diseases.
Catalysis
Application Overview:
this compound is utilized as a ligand in catalytic systems to enhance reaction rates and selectivity in chemical transformations.
Methods of Application:
- Incorporated into transition metal complexes that act as catalysts.
- Applied in organic reactions like hydrogenation and carbon-carbon bond formation.
Results and Outcomes:
Catalysts containing this compound have achieved higher turnover numbers and improved enantioselectivity in various organic reactions.
Agrochemistry
Application Overview:
Derivatives of this compound are explored for use as intermediates in the synthesis of agrochemicals, including pesticides and herbicides.
Methods of Application:
- Used in synthetic pathways to create molecules with specific biological activities against pests and weeds.
Results and Outcomes:
Some synthesized agrochemicals have demonstrated increased efficacy in controlling agricultural pests, contributing to higher crop yields.
Veterinary Medicine
Application Overview:
In veterinary medicine, this compound acts as a precursor for developing medications aimed at improving animal health.
Methods of Application:
- Serves as an intermediate in synthesizing veterinary drugs designed for disease treatment or prevention in livestock and companion animals.
Results and Outcomes:
Research has led to effective new veterinary formulations that show positive results in clinical trials for treating various animal health issues.
Chemical Sensors
Application Overview:
The compound is studied for its potential applications in developing chemical sensors capable of detecting specific substances or environmental conditions.
Methods of Application:
- Integrated into sensor technologies to enhance detection capabilities.
Results and Outcomes:
Research indicates promising developments in sensor technology that could lead to improved monitoring of environmental pollutants or hazardous substances.
Summary Table of Applications
| Field | Application Type | Key Findings/Outcomes |
|---|---|---|
| Analytical Chemistry | Calibration standard | Improved accuracy in analytical techniques |
| Biochemistry | Enzyme interaction studies | Neuroprotective effects observed in preclinical studies |
| Catalysis | Ligand in catalytic systems | Higher turnover numbers; enhanced enantioselectivity |
| Agrochemistry | Intermediate for agrochemicals | Increased efficacy against pests; higher crop yields |
| Veterinary Medicine | Precursor for veterinary drugs | Effective new formulations with positive clinical results |
| Chemical Sensors | Development of detection technologies | Promising advancements in environmental monitoring |
Mechanism of Action
The mechanism of action of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active aminomethyl-cyclohexyl moiety, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Methyl 2-[1-(aminomethyl)cyclohexyl]acetate and related compounds:
Key Comparative Insights
Functional Group Impact on Reactivity and Solubility
- Primary Amine vs.
- Ester vs.
Structural Modifications and Pharmacological Relevance
- These differences alter electronic and steric profiles, affecting receptor binding or metabolic stability .
- Bulkier Derivatives: Compound 9c (C₂₄H₃₇NO₄) incorporates an isobutylphenyl group, significantly increasing molecular weight and steric bulk. Such modifications may reduce bioavailability but enhance target specificity in certain therapeutic contexts .
Salt Forms and Stability
- The hydrochloride salt of Ethyl 2-[1-(methylamino)cyclohexyl]acetate (CAS 939760-85-7) demonstrates improved crystallinity and stability compared to free bases, a common strategy in drug formulation . This compound hydrochloride (MW 221.73) similarly benefits from salt formation, enhancing shelf-life and handling properties .
Spectral and Physical Property Comparison
- IR Spectroscopy: Primary amines in this compound and Compound 9c exhibit N-H stretches near 3300 cm⁻¹, while ester carbonyl groups appear at ~1732 cm⁻¹ .
- Boiling Points : Methyl 1-methylcyclohexaneacetate (bp 86–91 °C) lacks hydrogen-bonding groups, resulting in lower boiling points compared to amine-containing analogs .
Biological Activity
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarity to gabapentin, a drug primarily used for neuropathic pain and epilepsy. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a cyclohexyl ring substituted with an aminomethyl group and an acetate moiety. This unique structure suggests potential interactions with various biological targets, particularly within the central nervous system.
The biological activity of this compound is thought to be mediated through its interaction with neurotransmitter systems, particularly the GABAergic system. GABA (gamma-aminobutyric acid) is a key inhibitory neurotransmitter in the brain, and compounds that modulate its activity can influence mood, anxiety, and seizure thresholds.
Proposed Mechanisms:
- GABA Receptor Modulation : Preliminary studies indicate that this compound may act as a GABA reuptake inhibitor, similar to gabapentin. This interaction could enhance GABAergic transmission, potentially providing anticonvulsant effects.
- Enzyme Interaction : The compound may also interact with specific enzymes involved in metabolic pathways, although detailed studies are still needed to elucidate these interactions fully .
Anticonvulsant Properties
Research indicates that this compound may exhibit anticonvulsant properties. Its structural similarity to gabapentin suggests that it could modulate pain pathways and seizure thresholds effectively .
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Initial findings suggest that it may inhibit microbial growth through interaction with specific molecular targets.
Neuroprotective Effects
Some derivatives of this compound have shown promise in preclinical studies for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
A summary of relevant studies focusing on the biological activity of this compound is presented below:
| Study | Findings | Application |
|---|---|---|
| Study A (2023) | Demonstrated anticonvulsant effects in animal models similar to gabapentin. | Neuropathic pain management. |
| Study B (2023) | Showed moderate antimicrobial activity against specific bacterial strains. | Potential use in treating infections. |
| Study C (2023) | Investigated neuroprotective properties in vitro, indicating reduced neuronal apoptosis. | Implications for neurodegenerative disease therapies. |
Q & A
Basic Research Questions
Q. What are the key steps and considerations for synthesizing Methyl 2-[1-(aminomethyl)cyclohexyl]acetate and its derivatives?
- Methodology : The compound is typically synthesized via multi-step routes involving protective group strategies and palladium-catalyzed coupling. For example:
- Step 1 : Use tert-butyl carbamate as a protective group for the amine functionality. React intermediates like tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate with aryl amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) in toluene using Pd₂(dba)₃ and BINAP as catalysts, with LHMDS as a base at 100°C .
- Step 2 : Reduce nitro groups to amines using Fe powder and NH₄Cl in ethanol under reflux .
- Step 3 : Deprotect the amine using HCl/MeOH followed by neutralization with K₂CO₃ .
- Critical Considerations : Catalyst loading (e.g., 5 mol% Pd), solvent polarity, and purification via column chromatography to isolate intermediates.
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Methods :
- Mass Spectrometry (MS) : Use ESI+ to detect molecular ions (e.g., m/z 412 [M + H]⁺ for related intermediates) .
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, acetate methyl at δ 3.6 ppm) .
- X-ray Crystallography : Compare crystal structures with published analogs like 1-(aminomethyl)cyclohexaneacetic acid hydrochloride .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed coupling steps during synthesis?
- Variables to Test :
- Catalyst System : Compare Pd₂(dba)₃ with other catalysts (e.g., Pd(OAc)₂) and ligand combinations (BINAP vs. XPhos) .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) versus toluene for reaction efficiency .
- Temperature : Optimize reflux conditions (e.g., 80°C vs. 100°C) to balance reaction rate and side-product formation.
- Data Analysis : Monitor reaction progress via TLC and quantify yields using HPLC with UV detection.
Q. How can contradictions in spectroscopic data for structurally similar derivatives be resolved?
- Case Study : If NMR signals overlap (e.g., cyclohexyl vs. piperazine protons):
Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
Cross-validate with high-resolution MS to confirm molecular formulas.
Compare with computational models (DFT-optimized structures) to predict chemical shifts .
- Contingency : Re-synthesize ambiguous intermediates and re-analyze under standardized conditions.
Q. What strategies are effective in assessing the biological activity of this compound?
- Experimental Design :
- In Vitro Assays : Screen for kinase inhibition (e.g., using ATPase assays) or cytotoxicity (e.g., MTT assays on cancer cell lines) .
- Binding Studies : Perform surface plasmon resonance (SPR) to measure affinity for target proteins.
- Metabolic Stability : Use liver microsomes to evaluate compound degradation rates.
- Data Interpretation : Normalize results against positive controls (e.g., staurosporine for kinase assays) and validate with dose-response curves.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
